molecular formula C16H12ClF3O3 B8303332 (2R)-2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride CAS No. 71301-94-5

(2R)-2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl chloride

Cat. No. B8303332
CAS RN: 71301-94-5
M. Wt: 344.71 g/mol
InChI Key: VOTIBUBWWVMJIZ-SNVBAGLBSA-N
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Patent
US04447259

Procedure details

To a mixture of isoxazolidine hydrochloride (11.0 g) and chloroform (200 ml), under stirring and ice-cooling, was added (±)-2-[4-(4-trifluoromethylphenoxy)phenoxy]propionyl chloride (34.5 g) and then added dropwise triethylamine (22.2 g). After the completion of addition, the reaction mixture was stirred for further 30 minutes at room temperature, to which water was added to form two layers. The organic layer so separated was washed with 1 N hydrochloric acid and then with 1 N aqueous sodium hydroxide and dried over anhydrous sodium sulfate. Removal of the solvent by a distillation in vacuo gave N-[(±)-2-[4-(4-trifluoromethylphenoxy)phenoxy]propionyl]isoxazolidine (37.3 g) as a white crystalline solid. After recrystallization from a mixture of n-hexane/acetone, the resulting white crystalline solid showed the melting point of 105°-107° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
22.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.C(Cl)(Cl)Cl.[F:11][C:12]([F:33])([F:32])[C:13]1[CH:31]=[CH:30][C:16]([O:17][C:18]2[CH:29]=[CH:28][C:21]([O:22][CH:23]([CH3:27])[C:24](Cl)=[O:25])=[CH:20][CH:19]=2)=[CH:15][CH:14]=1.C(N(CC)CC)C>O>[F:11][C:12]([F:32])([F:33])[C:13]1[CH:31]=[CH:30][C:16]([O:17][C:18]2[CH:29]=[CH:28][C:21]([O:22][CH:23]([CH3:27])[C:24]([N:3]3[CH2:4][CH2:5][CH2:6][O:2]3)=[O:25])=[CH:20][CH:19]=2)=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
Cl.O1NCCC1
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
34.5 g
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=O)Cl)C)C=C2)C=C1)(F)F
Step Three
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling
ADDITION
Type
ADDITION
Details
After the completion of addition
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form two layers
CUSTOM
Type
CUSTOM
Details
The organic layer so separated
WASH
Type
WASH
Details
was washed with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 1 N aqueous sodium hydroxide and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by a distillation in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=O)N3OCCC3)C)C=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.